Lipophilicity Advantage: XLogP3 Comparison with 1H-Pyrazol-1-yl and Ethoxy Analogs
The naphthalen-1-yl substituent confers substantially higher predicted lipophilicity relative to common pyrazolo[1,5-a]pyrazine ethanone analogs. The target compound exhibits a calculated XLogP3 of 2.1 , which falls within the optimal range for CNS drug-likeness (typically 2–4) and is significantly elevated compared to the pyrazol-1-yl analog (XLogP3 estimated at 0.3) and the ethoxy analog (XLogP3 estimated at 0.6) . This difference of +1.8 and +1.5 log units, respectively, predicts markedly enhanced membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone (XLogP3 ≈ 0.3); 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone (XLogP3 ≈ 0.6) |
| Quantified Difference | ΔXLogP3 = +1.8 vs. pyrazol-1-yl analog; +1.5 vs. ethoxy analog |
| Conditions | XLogP3 values obtained from vendor-published computational predictions using the same algorithm across all compounds. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability; a higher XLogP3 within the CNS-appropriate range suggests superior potential for crossing biological barriers, a critical factor for selecting compounds in neuropharmacology programs.
